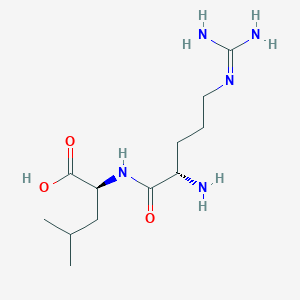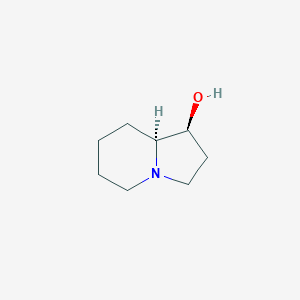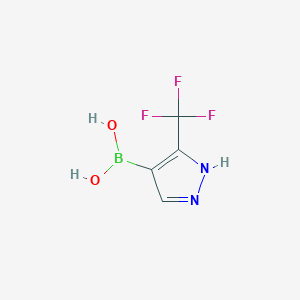
4-Fluoro-3,5-dinitrophenol
Übersicht
Beschreibung
4-Fluoro-3,5-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 . It has a molecular weight of 202.1 and its IUPAC name is 4-fluoro-3,5-dinitrophenol .
Synthesis Analysis
The synthesis of 4-Fluoro-3,5-dinitrophenol involves nucleophilic aromatic substitution and subsequent second-order Beckmann reaction .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dinitrophenol consists of a benzene ring with two nitro groups (-NO2) and one fluoro group (-F) attached to it . The exact positions of these groups on the benzene ring are as follows: the fluoro group is attached at the 4th position, and the nitro groups are attached at the 3rd and 5th positions .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dinitrophenol has a molecular weight of 202.1 . It has a topological polar surface area of 112Ų and a complexity of 226 . Other properties such as density, boiling point, and flash point are not specifically mentioned for 4-Fluoro-3,5-dinitrophenol in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- 4-Fluoro-3,5-dinitrophenol is used in synthesizing various energetic materials. For instance, the synthesis of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol involves the use of 4-fluoro-3,5-dinitroaniline, highlighting its role in creating compounds with potential applications in energetic materials (Klapötke et al., 2015).
Reaction with Amino Acids and Peptides
- The compound is used in reactions with amino acids and peptides. For example, the reaction of fluoro-2,4-dinitrobenzene with amino groups in peptides and proteins is a method widely utilized for quantitative assay of N-terminal amino-acids (Tonge, 1962).
Application in NMR Spectroscopy
- 1-Fluoro-2,4-dinitrobenzene reacts with NH-heteroaromatic compounds to form derivatives useful in proton magnetic resonance (NMR) spectroscopy. This application is crucial for understanding molecular structures (Wilshire, 1966).
Use in Spectrophotometric and Colorimetric Analyses
- The reaction of phenols with fluoro-2,4-dinitrobenzene is ideal for characterizing phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).
Study of Molecular Conformations
- Density functional studies on conformers of 2-fluoro-4,6-dinitrophenol help in understanding molecular structures and vibrations, which is essential in fields like molecular chemistry and physics (Abkowicz-Bienko et al., 2000).
Enantiomeric Separation and Analysis
- Marfey's reagent, which includes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, is used for the separation of enantiomeric isomers of amino acids and amine compounds. This has significant applications in pharmaceutical and biochemical research (B'hymer et al., 2003).
Anion Binding and Color Change Signalling
- Derivatives of 4-fluoro-3,5-dinitrophenol, like 3,5-dinitrophenyl groups in pyrrole 2,5-diamides, demonstrate the ability to bind anions and signal color changes, which is useful in chemical sensing and analysis (Camiolo et al., 2003).
Use in Fluorescence Studies
- The compound's interaction with tryptophan-based compounds is studied to understand fluorescence quenching mechanisms, contributing to knowledge in biochemistry and molecular biology (Zaharia et al., 2016).
Wirkmechanismus
Biochemical Pathways
Additionally, the compound may be involved in the transformation from 3-fluoro-2-hydroxy-6-oxo-6-(4-fluorophenyl)-hexa-2,4-dienoate to 3-fluoro-2-hydroxypenta-2,4-dienoate .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3,5-dinitrophenol can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is present .
Eigenschaften
IUPAC Name |
4-fluoro-3,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRUGRXVVCAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565966 | |
| Record name | 4-Fluoro-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dinitrophenol | |
CAS RN |
151222-64-9 | |
| Record name | 4-Fluoro-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis of 4-Fluoro-3,5-dinitrophenol described in the research?
A1: The research highlights the first reported synthesis of 4-Fluoro-3,5-dinitrophenol. [] This synthesis was achieved through a second-order Beckmann rearrangement of a camphor oxime ether derivative. [] The specific details of the derivative and reaction conditions are not provided in the abstract.
Q2: Why was the synthesis of 4-Fluoro-3,5-dinitrophenol pursued in this research context?
A2: The research primarily focuses on exploring the reactivity and potential of various bicyclic compounds. The synthesis of 4-Fluoro-3,5-dinitrophenol seems to be a consequence of investigating 4-trimethylsilylbutan-2-one oxime as a protected alcohol species. [] This suggests that the researchers were exploring different synthetic routes and their potential applications in organic chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
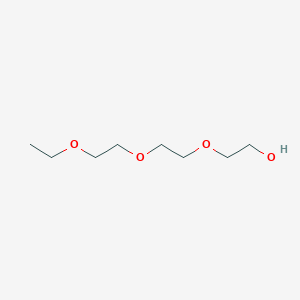


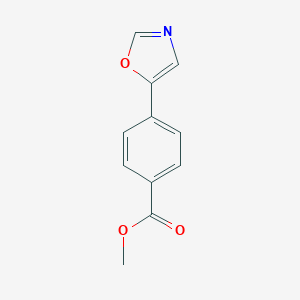
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)



